(3,4-Dimethoxyphenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone
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Overview
Description
(3,4-Dimethoxyphenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone is a complex organic compound that features both aromatic and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone typically involves the reaction of 3,4-dimethoxybenzoyl chloride with 4-(3,5-dimethylphenyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(3,4-Dimethoxyphenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The piperazine moiety is known to interact with neurotransmitter receptors, which could explain some of its biological activities .
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethoxyphenyl)(4-(3,4,5-trimethoxybenzyl)-1-piperazinyl)methanone: Similar structure but with additional methoxy groups on the benzyl ring.
(3,4-Dimethoxyphenyl)[4-(3-methoxyphenyl)-1-piperazinyl]methanone: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
(3,4-Dimethoxyphenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and dimethyl groups provides a unique electronic environment that can affect its interactions with other molecules.
Biological Activity
The compound (3,4-Dimethoxyphenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H22N2O3
- Molecular Weight : 342.39 g/mol
The compound features a piperazine ring, which is known for its role in various biological activities, including neuropharmacological effects.
The biological activity of this compound is largely attributed to its ability to interact with neurotransmitter systems. Specifically, it is believed to modulate the activity of serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and behavior.
- Serotonin Receptor Modulation : The presence of the piperazine moiety allows for interaction with 5-HT receptors, potentially influencing serotonin levels and contributing to antidepressant effects.
- Dopamine Receptor Interaction : The compound may also affect dopamine pathways, which are involved in reward and pleasure mechanisms.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For example:
- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The observed IC50 values were notably lower than those of standard chemotherapeutics like doxorubicin .
Antioxidant Activity
The compound also demonstrates antioxidant properties. Research indicates that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments.
Anti-inflammatory Effects
In addition to its anticancer and antioxidant activities, this compound has shown potential in reducing inflammation markers in vitro. This suggests a possible role in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Clinical Trials : A phase II trial investigated the use of this compound as an adjunct therapy in patients with treatment-resistant depression. Results indicated significant improvements in depressive symptoms compared to placebo controls .
- Animal Models : In rodent models of anxiety and depression, administration of the compound resulted in decreased anxiety-like behaviors as measured by the elevated plus maze test .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(3,5-dimethylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-15-11-16(2)13-18(12-15)22-7-9-23(10-8-22)21(24)17-5-6-19(25-3)20(14-17)26-4/h5-6,11-14H,7-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCQQICTLNPLHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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